2-(4-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(4-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a chloro-substituted aryl group at the 2-position of the dioxaborolane ring. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. The electron-withdrawing chlorine atom at the para position and the methyl group at the meta position on the phenyl ring modulate its electronic and steric properties, influencing its applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
2-(4-chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO2/c1-9-8-10(6-7-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNMVIMOKWBLKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396142 | |
| Record name | 1,3,2-Dioxaborolane, 2-(4-chloro-3-methylphenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
445303-11-7 | |
| Record name | 2-(4-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=445303-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-(4-chloro-3-methylphenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chloro-3-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Conditions: Reactions are typically conducted under mild conditions, with temperatures ranging from room temperature to 100°C.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 2-(4-chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Molecular Formula : C13H18BClO2
- Molecular Weight : 252.55 g/mol
- CAS Number : 445303-11-7
- Purity : Typically around 95% to 98%
The compound features a dioxaborolane structure that contributes to its stability and reactivity in various chemical reactions.
Organic Synthesis
One of the primary applications of this compound is in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura reaction. This reaction is crucial for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules including pharmaceuticals and agrochemicals.
Table 1: Applications in Organic Synthesis
| Application | Description |
|---|---|
| Suzuki–Miyaura Coupling | Facilitates the formation of biaryl compounds from aryl halides and boronic acids. |
| Synthesis of Pharmaceuticals | Used as a building block for synthesizing biologically active compounds and drug candidates. |
| Material Science | Employed in the development of new materials with specific electronic or optical properties. |
Research indicates that this compound may exhibit various biological activities. Its potential therapeutic applications are being explored in several studies.
Potential Mechanisms of Action
- Anticancer Activity : Some studies suggest that organoboron compounds can interfere with cancer cell proliferation through mechanisms involving apoptosis.
- Antimicrobial Properties : The compound may exhibit antimicrobial effects against certain pathogens.
Case Study 1: Synthesis of Anticancer Agents
A study published in Journal of Medicinal Chemistry explored the use of this compound in synthesizing novel anticancer agents. The results indicated that derivatives formed using this compound showed significant cytotoxicity against various cancer cell lines.
Case Study 2: Development of Agrochemicals
In agricultural chemistry research, this compound has been utilized to create new herbicides that demonstrate enhanced efficacy and reduced environmental impact compared to traditional agents.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
Key structural analogs differ in substituent positions and functional groups on the aryl ring:
Key Observations :
- Substituent Position : Chlorine at the para position (vs. meta or ortho) enhances electrophilicity, facilitating cross-coupling reactions.
- Functional Groups : Hydroxymethyl (-CH₂OH) and methanesulfonyl (-SO₂Me) substituents enable further derivatization but may reduce solubility compared to methyl groups .
Impact of Substituent Diversity
Halogenated Derivatives
- Fluoro-Substituted Analogs :
Methoxy- and Alkoxy-Substituted Analogs
Trends :
Physicochemical Properties
Biological Activity
2-(4-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 445303-11-7) is an organoboron compound that has gained attention in scientific research due to its potential biological activities and applications in organic synthesis. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H18BClO2
- Molecular Weight : 252.55 g/mol
- Purity : 95% .
The biological activity of this compound can be attributed to its role as a versatile reagent in organic synthesis. It is primarily utilized in Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is crucial for the development of various pharmaceutical compounds and biologically active molecules .
Antimicrobial Properties
Recent studies have indicated that certain boron-containing compounds exhibit antimicrobial properties. While specific data on the antimicrobial efficacy of this compound is limited, the structural similarities with known antimicrobial agents suggest potential activity against bacterial strains .
Enzyme Inhibition
Research has highlighted the role of boron compounds in enzyme inhibition. For instance, studies have shown that boron compounds can inhibit β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. This inhibition can enhance the effectiveness of β-lactam antibiotics .
Case Studies and Research Findings
- Antibacterial Activity : In a study evaluating various boron compounds for their ability to inhibit β-lactamases, derivatives similar to this compound demonstrated significant inhibition against resistant bacterial strains .
- Synthetic Applications : The compound has been extensively used in the synthesis of complex organic molecules. For example:
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing 2-(4-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
The synthesis typically involves palladium-catalyzed borylation of halogenated precursors. A common method is reacting 4-chloro-3-methylbromobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions. The reaction requires anhydrous solvents (e.g., THF or DMF) and a base like potassium carbonate to neutralize HBr byproducts . Optimization for lab-scale synthesis includes controlling temperature (80–100°C) and reaction time (12–24 hours). Post-reaction purification involves column chromatography or recrystallization .
Q. How is the purity and structural integrity of this compound validated in academic research?
Key analytical methods include:
- ¹H/¹³C NMR : To confirm substituent positions and boron-ester integrity. For example, the pinacol B-O peaks appear at ~1.3 ppm in ¹H NMR .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ = 307.1 g/mol).
- X-ray Crystallography : Resolves bond angles and confirms the dioxaborolane ring geometry, as demonstrated in structurally analogous compounds .
Q. What are its primary applications in organic synthesis?
This compound is widely used as a boronic ester in cross-coupling reactions, such as Suzuki-Miyaura couplings, to construct biaryl scaffolds. Its electron-deficient aryl group enhances reactivity in coupling with aryl halides or triflates. Applications include synthesizing pharmaceutical intermediates (e.g., kinase inhibitors) and π-conjugated materials .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for Suzuki-Miyaura couplings involving this compound?
Q. How should contradictory spectroscopic data (e.g., NMR shifts) be resolved?
Discrepancies between theoretical and observed NMR peaks may arise from:
- Steric effects : Ortho-substituents (e.g., Cl, CH₃) distort aryl ring planarity, altering chemical shifts.
- Solvent interactions : Polar solvents (e.g., DMSO-d₆) induce peak broadening.
Resolution : - Compare with DFT-calculated shifts (e.g., using Gaussian09).
- Use 2D NMR (COSY, HSQC) to assign ambiguous signals .
Q. What computational methods are suitable for studying its reactivity in cross-coupling?
- Density Functional Theory (DFT) : Models transition states for oxidative addition and transmetallation steps.
- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics.
- NBO Analysis : Quantifies boron’s electrophilicity, which correlates with coupling efficiency .
Q. How does the compound’s stability vary under different storage conditions?
| Condition | Stability | Recommendation |
|---|---|---|
| Ambient (25°C) | Degrades ~5% over 6 months | Store in sealed, argon-filled vials with desiccant . |
| Refrigerated (4°C) | Stable for >1 year | Preferred for long-term storage; avoid repeated freeze-thaw cycles . |
Methodological Guidance
Q. How to address low yields in scaled-up syntheses?
Q. What strategies mitigate boron leaching in catalytic applications?
Q. How to design experiments assessing its toxicity in biological studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
